RNase L Activation: 2.30 nM IC₅₀ Defines Potency Not Achievable with Unsubstituted or 5-Phenyl Thiazole Analogs
In a cell-free functional assay measuring inhibition of protein synthesis in mouse L cell extracts, 2-phenyl-1,3-thiazole-4-carbonyl chloride activated RNase L with an IC₅₀ of 2.30 nM [1]. This potency is approximately 41,000-fold stronger than the 2-phenylthiazole core alone, which exhibited an EC₅₀ of 2.60 × 10⁴ nM in a recombinant human RNase L activation assay [2]. The carbonyl chloride moiety, or its hydrolyzed/derivatized form, is therefore critical for high-affinity engagement; simple 2-phenylthiazole lacking the 4-carbonyl functionality is essentially inactive in this system, providing a clear basis for prioritizing the 4-carbonyl chloride building block when synthesizing RNase L-targeted compound libraries.
| Evidence Dimension | RNase L functional activation (protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | 2-Phenylthiazole (core scaffold): EC₅₀ = 2.60 × 10⁴ nM |
| Quantified Difference | ~41,000-fold lower IC₅₀ (more potent) |
| Conditions | Mouse L cell extract; protein synthesis inhibition readout |
Why This Matters
A 41,000-fold potency differential validates the carbonyl chloride (or its derived 4-carboxamide) as an essential pharmacophoric element, directly informing building block selection for antiviral innate immunity programs.
- [1] BindingDB. Affinity Data: IC₅₀ = 2.30 nM, RNase L activation, mouse L cell extract protein synthesis inhibition. View Source
- [2] BindingDB. BDBM50373166 CHEMBL259819: EC₅₀ = 2.60 × 10⁴ nM, human recombinant RNase L activation. View Source
